9-Methyldecanol-d7
Description
9-Methyldecanol-d7 (C₁₁H₂₃OD) is a deuterated derivative of 9-methyldecanol, where seven hydrogen atoms at the 9-methyl position are replaced with deuterium (²H) isotopes. This modification significantly alters its physicochemical properties, including enhanced thermal stability and reduced vibrational energy . With a molecular weight of 190.30 g/mol, it is primarily utilized in organic synthesis as a deuterated solvent or isotopic tracer in reaction mechanisms, particularly in nuclear magnetic resonance (NMR) studies . Its branched alkyl chain and deuterium labeling make it valuable for investigating molecular interactions in lipid bilayers and polymer matrices .
Properties
CAS No. |
1794811-01-0 |
|---|---|
Molecular Formula |
C11H24O |
Molecular Weight |
179.355 |
IUPAC Name |
9,10,10,10-tetradeuterio-9-(trideuteriomethyl)decan-1-ol |
InChI |
InChI=1S/C11H24O/c1-11(2)9-7-5-3-4-6-8-10-12/h11-12H,3-10H2,1-2H3/i1D3,2D3,11D |
InChI Key |
JTKHUJNVHQWSAY-UENXPIBQSA-N |
SMILES |
CC(C)CCCCCCCCO |
Synonyms |
9-Methyl-1-decanol-d7; |
Origin of Product |
United States |
Preparation Methods
The synthesis of 9-Methyldecanol-d7 involves several steps. One common method starts with the protection of the hydroxyl group in 6-chloro-1-hexanol using dihydropyran catalyzed by para-toluene sulfonic acid to produce 6-chloro-hexyl tetrahydropyran ether . This intermediate is then reacted with magnesium turnings to form a Grignard reagent, which subsequently reacts with 1-bromo-2-methyl-butane under the catalysis of cuprous bromide to yield 8-methyl-sunny tetrahydropyran ether . The protecting group is then removed under acidic conditions to generate 8-methyl-1-decyl alcohol, which is finally oxidized to obtain 9-Methyldecanol . The deuterated version, this compound, can be synthesized by using deuterated reagents in the same synthetic route .
Chemical Reactions Analysis
9-Methyldecanol-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like 2,2,6,6-tetramethylpiperidinyloxy for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can yield 9-Methyldecanal-d7 .
Scientific Research Applications
9-Methyldecanol-d7 is widely used in scientific research, particularly in the field of proteomics . It serves as a biochemical tool for the synthesis of apolipoprotein E secretion stimulator N 4909 . Additionally, it is used in various analytical techniques to study metabolic pathways and molecular interactions . Its deuterated nature makes it valuable for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, providing insights into the structural and functional aspects of biological molecules .
Mechanism of Action
The mechanism of action of 9-Methyldecanol-d7 involves its interaction with specific molecular targets and pathways. As a labeled compound, it is primarily used to trace and study metabolic pathways in biological systems . The deuterium atoms in this compound provide a distinct signal in NMR spectroscopy, allowing researchers to monitor the compound’s behavior and interactions at the molecular level .
Comparison with Similar Compounds
Comparison with Similar Compounds
9-Methyl-1-decalone (C₁₁H₁₈O)
- Functional Group: Ketone (vs. alcohol in 9-Methyldecanol-d7).
- Structure : Cyclic decalin backbone with a methyl group at position 7.
- Key Differences :
Decanol-d21 (C₁₀H₂₁OD)
- Functional Group: Primary alcohol (vs. secondary alcohol in this compound).
- Structure : Linear carbon chain with full deuteration at all positions.
- Key Differences: Higher polarity (logP = 4.2 vs. 5.1 for this compound), enhancing solubility in aqueous systems . Used in lipid bilayer studies but lacks the branched structure critical for mimicking natural branched lipids .
9-Methyldecanoic Acid (C₁₁H₂₀O₂)
- Functional Group : Carboxylic acid (vs. alcohol).
- Structure : Similar branched alkyl chain but with a terminal -COOH group.
- Key Differences: Lower volatility (boiling point >300°C) and acidic properties (pKa ≈ 4.8) . Applications in surfactant production and antimicrobial agents, diverging from the solvent/NMR roles of this compound .
Data Table: Comparative Properties
Research Findings
- Thermal Stability: Deuterium substitution in this compound increases its thermal degradation threshold by ~20°C compared to non-deuterated analogs, making it suitable for high-temperature reactions .
- Solubility: The branched structure of this compound reduces crystallinity, enabling better miscibility with nonpolar solvents (e.g., hexane) than linear Decanol-d21 .
- Antimicrobial Activity: 9-Methyldecanoic acid exhibits microbicidal effects (MIC = 0.5 mM against E. coli), a property absent in this compound due to its neutral -OH group .
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